molecular formula C28H27ClN4O4 B11276068 2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide

2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide

Cat. No.: B11276068
M. Wt: 519.0 g/mol
InChI Key: MOHBTGQFZRVLBS-UHFFFAOYSA-N
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Description

2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways or receptors.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide would depend on its specific interactions with molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Carbamoyl Derivatives: Compounds with similar carbamoyl functional groups, such as N-(3-chloro-2-methylphenyl)carbamate.

Uniqueness

The uniqueness of 2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H27ClN4O4

Molecular Weight

519.0 g/mol

IUPAC Name

2-[4-[1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C28H27ClN4O4/c1-17(2)30-25(34)15-19-11-13-20(14-12-19)33-27(36)21-7-4-5-10-24(21)32(28(33)37)16-26(35)31-23-9-6-8-22(29)18(23)3/h4-14,17H,15-16H2,1-3H3,(H,30,34)(H,31,35)

InChI Key

MOHBTGQFZRVLBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C

Origin of Product

United States

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